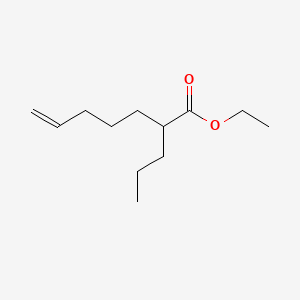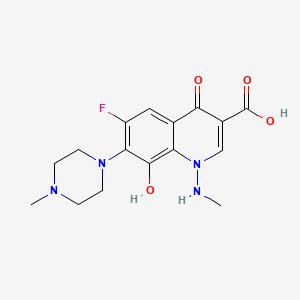
Marbofloxacin Impurity D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Marbofloxacin Impurity D is a chemical compound associated with the antibiotic marbofloxacin. It is identified by its molecular formula C16H19FN4O4 and a molecular weight of 350.3 g/mol . This impurity is often studied to understand the purity and stability of marbofloxacin, which is used in veterinary medicine.
Mechanism of Action
Target of Action
Marbofloxacin Impurity D, also known as Desmethyleneseco-BenzoxadiazineMarbofloxacin, is a derivative of Marbofloxacin . Marbofloxacin is a third-generation fluoroquinolone antibiotic . The primary targets of Marbofloxacin are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound, similar to Marbofloxacin, is believed to act by inhibiting the bacterial DNA gyrase, thereby impairing DNA replication and transcription . This results in rapid bactericidal activity .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication and transcription processes . This disruption leads to the cessation of bacterial growth and eventually results in bacterial cell death
Pharmacokinetics
The pharmacokinetics of Marbofloxacin have been studied in animals . It has been found that Marbofloxacin exhibits linear kinetics over a dose range from 1.25 to 10 mg/kg of body weight . The protein binding in the plasma of neutropenic infected mice was found to be 29.77% . .
Result of Action
The inhibition of bacterial DNA gyrase and topoisomerase IV by Marbofloxacin leads to the disruption of bacterial DNA processes, resulting in rapid bactericidal activity . As a derivative of Marbofloxacin, this compound is expected to have a similar bactericidal effect, although specific studies on this compound are lacking.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Marbofloxacin. For instance, it is known to be harmful to aquatic life with long-lasting effects . Therefore, it is advised to avoid its release to the environment . .
Preparation Methods
The preparation of Marbofloxacin Impurity D involves synthetic routes that typically include the use of specific reagents and controlled reaction conditions. One common method involves the reaction of marbofloxacin with various chemical agents to induce the formation of the impurity . Industrial production methods are designed to ensure the impurity is produced in a controlled manner, often using high-performance liquid chromatography (HPLC) to monitor and isolate the compound .
Chemical Reactions Analysis
Marbofloxacin Impurity D undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Marbofloxacin Impurity D has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and stability of marbofloxacin.
Biology: Researchers study this impurity to understand its biological effects and potential toxicity.
Medicine: It is used in the development and validation of pharmaceutical formulations to ensure the safety and efficacy of marbofloxacin.
Comparison with Similar Compounds
Marbofloxacin Impurity D can be compared with other similar compounds, such as:
Marbofloxacin Impurity A: Molecular formula , molecular weight .
Marbofloxacin Impurity B: Molecular formula , molecular weight .
Marbofloxacin Impurity C: Molecular formula , molecular weight .
Marbofloxacin Impurity E: Molecular formula C18H23FN4O4 , molecular weight 378.4 g/mol .
Each of these impurities has unique structural and chemical properties that differentiate them from this compound. The study of these impurities helps in understanding the overall stability and purity of marbofloxacin.
Properties
IUPAC Name |
6-fluoro-8-hydroxy-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O4/c1-18-21-8-10(16(24)25)14(22)9-7-11(17)13(15(23)12(9)21)20-5-3-19(2)4-6-20/h7-8,18,23H,3-6H2,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMYGCZMOFJQET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1C=C(C(=O)C2=CC(=C(C(=C21)O)N3CCN(CC3)C)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(4-Methyl-5-phenyl-3-isoxazolyl)phenoxy]-N-4-morpholinyl-acetamide](/img/structure/B579857.png)
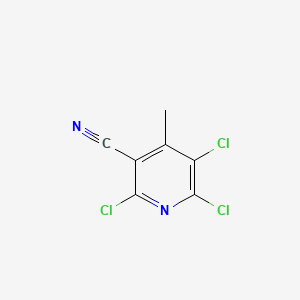
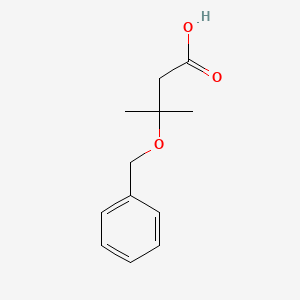
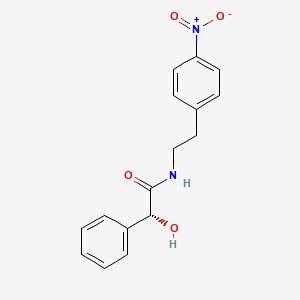

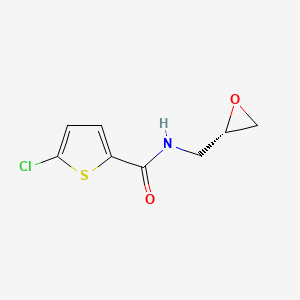
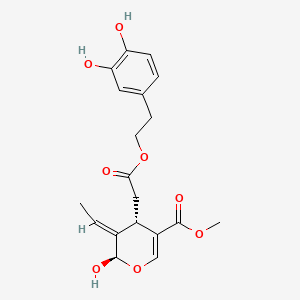
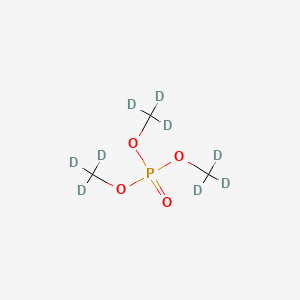
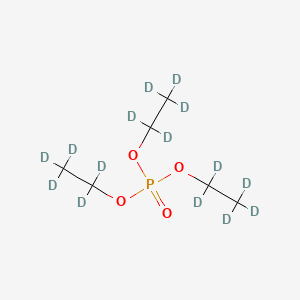
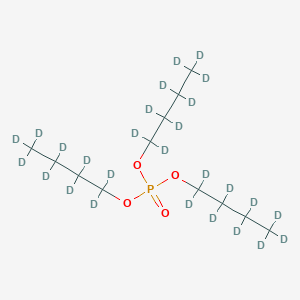
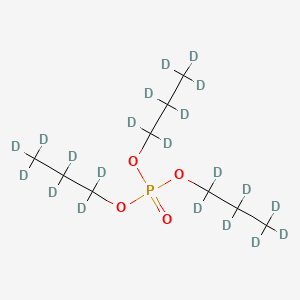
![3-Phenyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B579872.png)
